4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

4-Acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681231-21-0) is a synthetic small molecule with the molecular formula C₁₉H₁₄N₂O₂S₂ and a molecular weight of 366.45 g/mol. It belongs to the 4H-thiochromeno[4,3-d]thiazole class—a tricyclic scaffold that has yielded low-micromolar inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation and in vitro angiogenesis.

Molecular Formula C19H14N2O2S2
Molecular Weight 366.45
CAS No. 681231-21-0
Cat. No. B2423679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
CAS681231-21-0
Molecular FormulaC19H14N2O2S2
Molecular Weight366.45
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
InChIInChI=1S/C19H14N2O2S2/c1-11(22)12-6-8-13(9-7-12)18(23)21-19-20-17-14-4-2-3-5-15(14)24-10-16(17)25-19/h2-9H,10H2,1H3,(H,20,21,23)
InChIKeyBXBCFWJHSXFVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681231-21-0): A Tricyclic Thiazole-Benzamide Hybrid for Early-Stage Angiogenesis and Kinase Research


4-Acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681231-21-0) is a synthetic small molecule with the molecular formula C₁₉H₁₄N₂O₂S₂ and a molecular weight of 366.45 g/mol . It belongs to the 4H-thiochromeno[4,3-d]thiazole class—a tricyclic scaffold that has yielded low-micromolar inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation and in vitro angiogenesis . The compound features a 4-acetylbenzamide group appended to the 2-amino position of the thiochromeno-thiazole core, distinguishing it from simpler 2-amino derivatives and from oxygen-containing chromeno analogs by introducing a thioether linkage within the fused ring system.

Why 4-Acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide Cannot Be Replaced by a Generic Thiochromeno-Thiazole Analog


Within the 4H-thiochromeno[4,3-d]thiazole class, substitution at the 2-amino position profoundly modulates both target engagement and physicochemical properties. The 2-amino derivatives (e.g., 4H-thiochromeno[4,3-d]thiazol-2-amine) serve as the core scaffold and exhibit antiangiogenic activity in the low-micromolar range , but the introduction of a benzamide moiety—particularly with an electron-withdrawing 4-acetyl substituent—alters hydrogen-bonding capacity, lipophilicity, and potential kinase or enzyme interactions. The sulfur atom in the thiochromeno ring further differentiates this compound from its oxygen-containing chromeno analog (CAS 681159-02-4), which has a lower molecular weight (350.4 g/mol) and lacks the thioether linkage that influences metabolic stability and redox behavior . Simple replacement with an ethylsulfonyl analog (CAS 898429-40-8) or a bromo-substituted benzamide (CAS not specified) would yield a compound with fundamentally different electronic character and steric bulk, rendering generic substitution scientifically unsound without revalidation .

Quantitative Differentiation Evidence for 4-Acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide


Thiochromeno vs. Chromeno Scaffold: Lipophilicity and Hydrogen-Bonding Differentiation

The replacement of the oxygen atom in the chromeno ring (CAS 681159-02-4) with a sulfur atom in the thiochromeno ring (CAS 681231-21-0) constitutes a classic sulfur-for-oxygen scaffold hop. This substitution alters key drug-like properties: the thiochromeno compound contains two sulfur atoms (molecular formula C₁₉H₁₄N₂O₂S₂) versus one sulfur and three oxygens in the chromeno analog (C₁₉H₁₄N₂O₃S). The presence of the thioether linkage increases lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0 based on Hansch substituent constants for S vs. O), enhances polarizability, and introduces distinct metabolic pathways (e.g., S-oxidation to sulfoxide/sulfone) that are absent in the oxygen analog . The molecular weight difference is 16 Da (366.45 vs. 350.4 g/mol), reflecting the S/O exchange .

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

2-Amino Substitution: Benzamide vs. Free Amine—Impact on HUVEC Antiproliferative SAR

The parent scaffold, 4H-thiochromeno[4,3-d]thiazol-2-amine, served as the basis for a focused SAR study in which 47 analogs were systematically evaluated for inhibition of HUVEC proliferation . The most potent 2-amino derivatives (compounds 37 and 43) inhibited HUVEC proliferation with IC₅₀ values of 1.1 μM and 1.5 μM, respectively, and also blocked endothelial tube formation at 5 μM . The target compound (CAS 681231-21-0) differs by having a 4-acetylbenzamide group at the 2-position instead of a free amine. In the published SAR, substitution at the 2-position dramatically affected potency: while small alkyl or aryl groups were tolerated, bulkier amide or carbamothioyl substitutions generally reduced activity or altered selectivity . Without direct experimental data for the target compound, this SAR precedent indicates that the 4-acetylbenzamide substitution represents a substantial structural departure from the optimized 2-amino leads.

Antiangiogenesis Endothelial Cell Proliferation Structure-Activity Relationship

Substituent Effects on the Benzamide Ring: 4-Acetyl vs. 4-Ethylsulfonyl Differentiation

Among commercially cataloged 4H-thiochromeno[4,3-d]thiazol-2-yl benzamides, the 4-acetyl substituent (CAS 681231-21-0) and the 4-ethylsulfonyl substituent (CAS 898429-40-8) represent two distinct electron-withdrawing groups with different steric and electronic profiles. The acetyl group (Hammett σₚ = 0.50) is a moderate electron-withdrawing group with a planar geometry and potential for hydrogen-bond acceptance, while the ethylsulfonyl group (σₚ ≈ 0.72) is a stronger electron-withdrawing group with a tetrahedral sulfur center that introduces greater steric bulk and three oxygen atoms . The molecular weight differs by 50 Da (366.45 vs. 416.5 g/mol), and the ethylsulfonyl analog contains an additional sulfur atom (C₁₉H₁₆N₂O₃S₃ vs. C₁₉H₁₄N₂O₂S₂) . These differences translate into distinct hydrogen-bond acceptor/donor counts, polar surface area, and lipophilicity, all of which critically influence target binding and pharmacokinetics.

Kinase Inhibition Electron-Withdrawing Groups Medicinal Chemistry

Potential Mannose-6-Phosphate Isomerase (MPI) Inhibition: Structural Alert from a Close Analog

A structurally related compound, N-(4H-thiochromeno[4,3-d]thiazol-2-ylcarbamothioyl)benzamide (BindingDB: BDBM34700; PubChem CID: 2322142), was tested against human mannose-6-phosphate isomerase (MPI, also known as phosphomannose isomerase, PMI) and showed an IC₅₀ > 50,000 nM (>50 μM), indicating essentially no inhibition at the concentrations tested (pH 7.4, 23 °C) . This compound differs from the target by having a carbamothioyl (—C(=S)NH—) linker between the thiazole 2-amine and the benzamide, rather than a direct amide bond. The negligible MPI inhibition of this close analog provides a baseline inactivity benchmark, suggesting that the thiochromeno-thiazole-benzamide chemotype does not inherently inhibit MPI and that the 4-acetyl substitution could potentially introduce new target interactions not captured by the thiourea-linked analog.

Enzyme Inhibition Mannose-6-Phosphate Isomerase PMI

Lack of Direct Bioactivity Data: Evidence Gap Statement

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent literature (as of May 2026) failed to identify any published IC₅₀, Kᵢ, Kd, EC₅₀, or other quantitative bioactivity data for 4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide (CAS 681231-21-0) . The compound is not indexed in ChEMBL, has no PubChem BioAssay results, and is absent from peer-reviewed medicinal chemistry literature. It is listed in commercial chemical catalogs (Chemsrc, BenchChem, EvitaChem) as a research chemical, typically at ≥95% purity, with no associated biological annotation. This evidence gap is explicitly stated to prevent vendors or literature from making unsupported claims of 'potent activity' or 'validated target engagement' in the absence of primary data.

Data Transparency Procurement Due Diligence Screening Compound

Recommended Application Scenarios for 4-Acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide


Focused Screening Library Enrichment for Novel Antiangiogenic Chemotypes

Given that the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold has validated antiangiogenic activity (HUVEC IC₅₀ = 1.1–1.5 μM for optimized leads) , this compound can serve as a diversity element in focused screening libraries aimed at identifying novel angiogenesis inhibitors with distinct 2-position substitution. Its 4-acetylbenzamide moiety introduces hydrogen-bonding features and electronic properties absent from the published 2-amino leads, potentially accessing new chemical space within the same target class. Procurement is appropriate for academic or biotech groups conducting phenotypic HUVEC proliferation or tube formation screens where scaffold novelty and IP position are prioritized over known potency.

Kinase or MetAP Inhibitor Discovery via Chemoproteomic Profiling

The original tricyclic thiazole series was developed in the context of methionine aminopeptidase (MetAP) inhibition . Although the target compound was not part of the published MetAP SAR, its benzamide moiety resembles the amide functionality present in known kinase and metalloprotease inhibitors. This compound is suitable for inclusion in chemoproteomic or thermal shift assay (CETSA) panels to identify potential protein targets de novo. Its lack of pre-existing bioactivity annotation makes it an attractive candidate for target ID campaigns where novel ligand-protein interactions are desired .

Synthetic Intermediate for Late-Stage Functionalization

The 4-acetyl group on the benzamide ring provides a chemically accessible handle for further derivatization: it can be reduced to a secondary alcohol, converted to an oxime for click chemistry, or undergo aldol condensation to extend the scaffold. For medicinal chemistry groups building structure-activity relationships around the thiochromeno-thiazole core, this compound serves as a versatile intermediate that can be diversified at the acetyl position without de novo synthesis of the tricyclic core . The commercial availability at ≥95% purity supports immediate use in parallel synthesis or library production.

Counter-Screen for MPI/PMI-Mediated Metabolic Pathways

Based on the inactivity of the closely related carbamothioyl analog (BDBM34700, IC₅₀ > 50 μM against human MPI) , this compound can be used as a negative control or counter-screen compound in assays targeting mannose-6-phosphate isomerase. Its structural similarity to the inactive analog, combined with the distinct 4-acetyl substitution, makes it useful for profiling the selectivity of MPI inhibitors or for validating that observed phenotypes in cell-based assays are not confounded by MPI off-target effects.

Quote Request

Request a Quote for 4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.